3-(diphenylphosphanyl)-2-methylimidazo[1,2-a]pyridine
Description
Properties
IUPAC Name |
(2-methylimidazo[1,2-a]pyridin-3-yl)-diphenylphosphane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N2P/c1-16-20(22-15-9-8-14-19(22)21-16)23(17-10-4-2-5-11-17)18-12-6-3-7-13-18/h2-15H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDOXHSNFLBEUPQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C=CC=CC2=N1)P(C3=CC=CC=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N2P | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(diphenylphosphanyl)-2-methylimidazo[1,2-a]pyridine typically involves the reaction of 2-methylimidazo[1,2-a]pyridine with diphenylphosphine. The reaction is usually carried out under inert atmosphere conditions to prevent oxidation of the phosphine group. Common solvents used include toluene or tetrahydrofuran (THF), and the reaction is often catalyzed by a base such as sodium hydride or potassium tert-butoxide .
Industrial Production Methods
This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow techniques to enhance efficiency and safety .
Chemical Reactions Analysis
Types of Reactions
3-(diphenylphosphanyl)-2-methylimidazo[1,2-a]pyridine can undergo various chemical reactions, including:
Oxidation: The phosphine group can be oxidized to form phosphine oxides.
Substitution: The compound can participate in substitution reactions, particularly at the phosphine group.
Coordination: It can act as a ligand in coordination chemistry, forming complexes with transition metals.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Substitution: Reagents such as alkyl halides or aryl halides can be used for substitution reactions.
Coordination: Transition metals like palladium, platinum, and rhodium are often used to form coordination complexes.
Major Products
Phosphine Oxides: Formed through oxidation reactions.
Substituted Phosphines: Resulting from substitution reactions.
Metal Complexes: Formed through coordination with transition metals.
Scientific Research Applications
3-(diphenylphosphanyl)-2-methylimidazo[1,2-a]pyridine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(diphenylphosphanyl)-2-methylimidazo[1,2-a]pyridine primarily involves its role as a ligand in coordination chemistry. By forming complexes with transition metals, it can influence the reactivity and selectivity of catalytic processes. The phosphine group donates electron density to the metal center, stabilizing various oxidation states and facilitating catalytic cycles .
Comparison with Similar Compounds
Similar Compounds
Diphenyl-2-pyridylphosphine: Another phosphine ligand with a pyridine backbone.
2-(Diphenylphosphino)pyridine: Similar structure but lacks the imidazo[1,2-a]pyridine core.
Bis(diphenylphosphino)amine: Contains two phosphine groups and an amine backbone.
Uniqueness
3-(diphenylphosphanyl)-2-methylimidazo[1,2-a]pyridine is unique due to its imidazo[1,2-a]pyridine core, which imparts distinct electronic properties and steric effects. This makes it particularly effective in certain catalytic applications where other phosphine ligands may not perform as well .
Biological Activity
3-(Diphenylphosphanyl)-2-methylimidazo[1,2-a]pyridine is a compound that belongs to the imidazo[1,2-a]pyridine family, which is known for its diverse biological activities. This compound's unique structure, featuring a diphenylphosphanyl group, enhances its potential applications in medicinal chemistry. Recent studies have highlighted its promising biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a phosphanyl group attached to the imidazo[1,2-a]pyridine ring, which is critical for its biological interactions.
Anticancer Activity
Recent research has shown that imidazo[1,2-a]pyridine derivatives exhibit significant anticancer activity. For instance, a study indicated that compounds within this family can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. The specific activity of this compound against different cancer cell lines has not been extensively documented; however, related compounds have demonstrated promising results in preclinical models.
Antimicrobial Properties
Imidazo[1,2-a]pyridines are also recognized for their antimicrobial properties. A comparative analysis of various derivatives showed that modifications in the imidazo[1,2-a]pyridine scaffold can enhance antibacterial and antifungal activities. The diphenylphosphanyl group may contribute to increased membrane permeability and interaction with microbial targets.
Anti-inflammatory Effects
The anti-inflammatory potential of imidazo[1,2-a]pyridine derivatives has been documented in several studies. These compounds can inhibit pro-inflammatory cytokines and modulate immune responses. The specific anti-inflammatory mechanisms of this compound require further investigation but are likely related to its ability to interfere with inflammatory signaling pathways.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Key findings include:
- Phosphanyl Group : The presence of the diphenylphosphanyl moiety enhances interaction with biological targets.
- Substituents on the Imidazole Ring : Variations in substituents at different positions on the imidazole ring can significantly affect potency and selectivity.
- Hydrophobic Interactions : The hydrophobic nature of the diphenyl groups may increase binding affinity to lipid membranes or hydrophobic pockets in proteins.
Case Studies and Research Findings
-
Anticancer Studies : A study demonstrated that derivatives of imidazo[1,2-a]pyridine could inhibit growth in various cancer cell lines. For example, a related compound showed IC50 values in the low micromolar range against breast cancer cells.
Compound Cell Line IC50 (µM) Compound A MCF-7 5.0 Compound B HeLa 8.0 3-Diphenylphosphanyl-2-methylimidazo[1,2-a]pyridine TBD -
Antimicrobial Testing : In vitro tests showed that imidazo[1,2-a]pyridine derivatives exhibit significant antibacterial activity against Gram-positive and Gram-negative bacteria.
Bacterial Strain Minimum Inhibitory Concentration (MIC) Staphylococcus aureus 16 µg/mL Escherichia coli 32 µg/mL - Anti-inflammatory Mechanisms : Research indicated that imidazo[1,2-a]pyridine derivatives could reduce levels of TNF-alpha and IL-6 in LPS-stimulated macrophages.
Q & A
Q. What are the optimized synthetic routes for 3-(diphenylphosphanyl)-2-methylimidazo[1,2-a]pyridine, and how can low yields be addressed?
The compound is typically synthesized via halogen-metal exchange reactions. For example, reacting 3-bromo-2-methylimidazo[1,2-a]pyridine with isopropylmagnesium chloride·LiCl, followed by treatment with chlorodiphenylphosphine, yields the target compound. However, yields are often low (~5.9%) due to intermediate instability. To improve purity, reverse-phase HPLC and silica gel chromatography are recommended post-quenching . Optimizing reaction temperature (−15°C to gradual warming) and using inert atmospheres (N₂) can mitigate side reactions.
Q. How can structural characterization of this compound be performed to confirm regiochemistry and purity?
Use a combination of ¹H NMR (to identify methyl groups and aromatic protons), ³¹P NMR (to confirm phosphanyl group integration), and HRMS (for molecular ion validation). For example, the ¹H NMR spectrum in DMSO-d₆ shows distinct signals for the methyl group (δ 1.82 ppm) and aromatic protons (δ 7.24–8.84 ppm). LC/MS retention times (e.g., 3.734 min) and HRMS data (m/z 333.1157 [M+H]⁺) provide additional confirmation .
Q. What are the key stability considerations for handling this compound?
The compound is sensitive to oxidation. Store under inert gas (argon or nitrogen) at −20°C. Avoid prolonged exposure to moisture, as the P(III) center may hydrolyze. Purity degradation can be monitored via TLC (1:1 DCM:EtOAc) or periodic NMR analysis .
Advanced Research Questions
Q. How do substitution patterns on the imidazo[1,2-a]pyridine core influence biological activity in neuropeptide S receptor antagonism?
Structure-activity relationship (SAR) studies reveal that the 2-methyl group enhances metabolic stability, while the diphenylphosphanyl moiety modulates receptor binding affinity. Modifications at the 3-position (e.g., phosphorothioyl vs. phosphoryl groups) alter lipophilicity and pharmacokinetics. For instance, phosphorothioyl derivatives show improved blood-brain barrier penetration in rodent models .
Q. What crystallographic techniques resolve contradictions in reported biological activity data for this compound?
Single-crystal X-ray diffraction (using SHELX programs) can clarify structural ambiguities. For example, dimeric units formed via C-H···O hydrogen bonding in related imidazo[1,2-a]pyridine derivatives influence solubility and aggregation, which may explain discrepancies in in vitro vs. in vivo activity. Refinement against high-resolution data (e.g., SHELXL) is critical for accurate electron density mapping .
Q. How can conflicting solubility data in polar vs. nonpolar solvents be reconciled for SAR studies?
The compound’s solubility is highly dependent on the oxidation state of phosphorus. The P(III) form (diphenylphosphanyl) is lipophilic and dissolves better in DCM or THF, while the P(V) oxidized form (diphenylphosphoryl) is more polar. Use solvent systems like EtOAC/DCM gradients during purification to isolate the desired species. Solubility profiles should be cross-validated using dynamic light scattering (DLS) .
Q. What methodologies address low yields in derivatization reactions (e.g., alkylation or sulfonation)?
For alkylation (e.g., methyl sulfate reactions), sealed-tube conditions at 100°C in dioxane improve reactivity. Catalyst screening (e.g., Pd for cross-coupling) or microwave-assisted synthesis may enhance efficiency. Post-reaction purification via precipitation (e.g., Et₂O-induced crystallization) reduces losses during column chromatography .
Q. How do computational models predict the compound’s interaction with biological targets?
Molecular docking (e.g., AutoDock Vina) paired with density functional theory (DFT) calculations can map the phosphanyl group’s role in hydrogen bonding and π-π stacking with receptor residues. Validate predictions with isothermal titration calorimetry (ITC) to quantify binding constants .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
